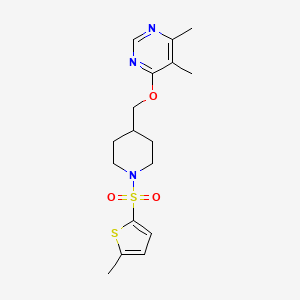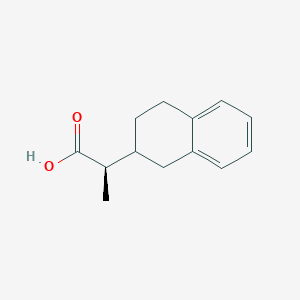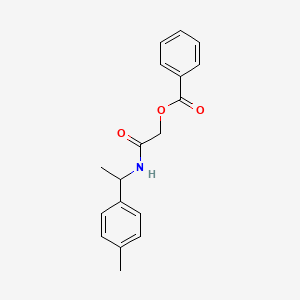
2-(1,3-Benzodioxol-5-yl)-3-(3-methylanilino)inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Benzodioxol-5-yl)-3-(3-methylanilino)inden-1-one, also known as BMIA, is a synthetic compound that has been studied for its potential applications in scientific research. It is an indenone derivative, and is synthesized through a series of reactions, including the condensation of 1,3-benzodioxol-5-ylacetic acid and 3-methylaniline. BMIA has been studied for its biochemical and physiological effects, as well as its potential applications in lab experiments.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Benzodioxol-5-yl)-3-(3-methylanilino)inden-1-one has been studied for its potential applications in scientific research. It has been used in a variety of experiments, including in vitro studies and animal studies. In vitro studies have examined the effects of 2-(1,3-Benzodioxol-5-yl)-3-(3-methylanilino)inden-1-one on cell proliferation and apoptosis, as well as its ability to inhibit the growth of cancer cells. Animal studies have investigated the effects of 2-(1,3-Benzodioxol-5-yl)-3-(3-methylanilino)inden-1-one on the cardiovascular system, as well as its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-3-(3-methylanilino)inden-1-one is not completely understood. However, it is believed to act through a number of mechanisms, including inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production, as well as modulation of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. 2-(1,3-Benzodioxol-5-yl)-3-(3-methylanilino)inden-1-one has also been shown to inhibit the expression of certain genes, such as cyclin D1 and c-Myc, which are involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
2-(1,3-Benzodioxol-5-yl)-3-(3-methylanilino)inden-1-one has been studied for its biochemical and physiological effects. Studies have shown that 2-(1,3-Benzodioxol-5-yl)-3-(3-methylanilino)inden-1-one is able to inhibit the production of TNF-α and IL-6, as well as modulate the PI3K/Akt signaling pathway. It has also been shown to inhibit the growth of cancer cells in vitro, and to have therapeutic effects in animal models. In addition, 2-(1,3-Benzodioxol-5-yl)-3-(3-methylanilino)inden-1-one has been shown to have antioxidant and anti-inflammatory effects, as well as to modulate the expression of certain genes.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1,3-Benzodioxol-5-yl)-3-(3-methylanilino)inden-1-one has several advantages for lab experiments. It is a relatively inexpensive compound, and is easily synthesized. It is also stable at room temperature and has a high solubility in water. Additionally, 2-(1,3-Benzodioxol-5-yl)-3-(3-methylanilino)inden-1-one has been shown to have a variety of effects on cells and organisms, making it a useful tool for a variety of experiments.
However, 2-(1,3-Benzodioxol-5-yl)-3-(3-methylanilino)inden-1-one also has some limitations. It is a synthetic compound, and as such its safety and toxicity have not been fully evaluated. Additionally, its mechanism of action is not completely understood, making it difficult to predict its effects in certain contexts.
Zukünftige Richtungen
The potential applications of 2-(1,3-Benzodioxol-5-yl)-3-(3-methylanilino)inden-1-one are vast, and there are a number of future directions in which it could be explored. For example, further studies could be conducted to examine the effects of 2-(1,3-Benzodioxol-5-yl)-3-(3-methylanilino)inden-1-one on other cell types, such as stem cells or immune cells. Additionally, its effects on other organisms, such as plants or insects, could be explored. Furthermore, its effects on chronic diseases, such as diabetes or cardiovascular disease, could be investigated. Finally, its potential as an anticancer drug could be further explored, with studies examining its efficacy in animal models and clinical trials.
Synthesemethoden
The synthesis of 2-(1,3-Benzodioxol-5-yl)-3-(3-methylanilino)inden-1-one occurs in two steps. The first step involves the condensation of 1,3-benzodioxol-5-ylacetic acid and 3-methylaniline in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide. This reaction produces an intermediate, which is then reacted with acetic anhydride to form 2-(1,3-Benzodioxol-5-yl)-3-(3-methylanilino)inden-1-one. The overall reaction is shown below:
3-methylaniline + 1,3-benzodioxol-5-ylacetic acid → intermediate → intermediate + acetic anhydride → 2-(1,3-benzodioxol-5-yl)-3-(3-methylanilino)inden-1-one
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3-(3-methylanilino)inden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO3/c1-14-5-4-6-16(11-14)24-22-17-7-2-3-8-18(17)23(25)21(22)15-9-10-19-20(12-15)27-13-26-19/h2-12,24H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBOVCZCTBHABG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C(C(=O)C3=CC=CC=C32)C4=CC5=C(C=C4)OCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2390671.png)
![N-(3-morpholin-4-ylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2390672.png)

![2-Chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2390674.png)


![3-[7-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid](/img/structure/B2390680.png)


![N-(4-fluorobenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2390690.png)

![Methyl 2-amino-6-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2390692.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2390694.png)